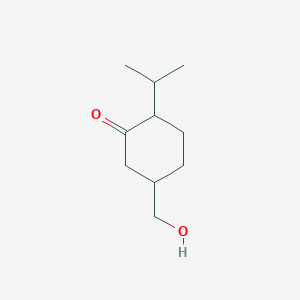
5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one is an organic compound with a unique structure that includes a hydroxymethyl group and a propan-2-yl group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one typically involves the reaction of cyclohexanone with formaldehyde and isopropyl alcohol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving dehydration and reduction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure high yield and purity. The use of catalysts, such as acid or base catalysts, can enhance the reaction rate and selectivity. Additionally, solvent systems like water-dimethyl carbonate biphasic systems have been explored for efficient production and recovery of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(Carboxymethyl)-2-propan-2-ylcyclohexan-1-one.
Reduction: Formation of 5-(Hydroxymethyl)-2-propan-2-ylcyclohexanol.
Substitution: Formation of various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-propan-2-ylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to interact with cell membranes, potentially altering membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: Known for its applications in biomass conversion and as a platform chemical for producing various derivatives.
Furfural: Used in the production of resins and as a solvent in petroleum refining.
2,5-Dimethylfuran: Investigated as a biofuel due to its high energy density.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
RBXRHMLPBUCXEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















